7-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-23-7-9-25(10-8-23)18-21-16-15(17(28)22-19(29)24(16)2)26(18)11-14(27)12-3-5-13(20)6-4-12/h3-6H,7-11H2,1-2H3,(H,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVGQXOKNZAYON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC(=O)C4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-(4-chlorophenyl)-2-oxoethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention for its potential biological activities. It belongs to the purine class of compounds and is characterized by the presence of a 4-chlorophenyl group and a 4-methylpiperazine moiety, which are known to enhance pharmacological properties. This article reviews the biological activities associated with this compound, including its antibacterial, enzyme inhibitory, and anticancer effects.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It demonstrates strong inhibition against acetylcholinesterase (AChE) and urease enzymes. This inhibition is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections. The IC50 values for these activities indicate a promising potential for drug development.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 ± 0.001 |
| Urease | Strong Inhibition |
Anticancer Activity
In vitro studies have shown that derivatives of purine compounds can exhibit anticancer properties. The presence of piperazine and chlorophenyl groups is believed to enhance the cytotoxicity against cancer cell lines. Research indicates that compounds with similar structures have been associated with anti-proliferative effects in various cancer types .
Case Studies
- Study on Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of synthesized compounds bearing similar moieties. The study found that certain derivatives exhibited significant antibacterial activity against multiple strains, highlighting the importance of structural modifications in enhancing efficacy .
- Enzyme Inhibition Research : Another research focused on the synthesis and biological evaluation of piperidine derivatives showed that modifications in the structure led to enhanced AChE inhibitory activity. The study concluded that such derivatives could be potential candidates for treating neurodegenerative diseases .
- Anticancer Potential : A recent investigation into purine derivatives revealed promising results in inhibiting tumor growth in vitro. The study emphasized the role of specific substituents on the purine ring in enhancing cytotoxicity against cancer cells .
Preparation Methods
Nucleophilic Substitution at the 8-Position
A pivotal step involves substituting the 8-chloro group in 7-chloro-3-methylxanthine with 4-methylpiperazine. This reaction typically proceeds in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions. For example:
Alkylation at the 7-Position
The 2-(4-chlorophenyl)-2-oxoethyl moiety is introduced via alkylation using α-bromo-4-chloroacetophenone:
One-Pot Telescoped Synthesis
Recent patents describe telescoped processes to reduce isolation steps:
- Step 1 : 8-Chlorotheophylline reacts with 4-methylpiperazine in DMSO with tetramethylguanidine (TMG) at 90°C.
- Step 2 : Direct addition of α-bromo-4-chloroacetophenone and LiCl at 60°C achieves 7-alkylation without intermediate purification.
Reaction Optimization and Critical Parameters
Solvent and Base Selection
Temperature and Kinetic Control
- 8-Substitution : Temperatures >80°C accelerate piperazine incorporation but risk purine ring degradation. Isothermal calorimetry studies recommend 85°C as optimal.
- 7-Alkylation : Lower temperatures (60–70°C) minimize ketone reduction by residual amines.
Purification and Characterization
Crystallization Techniques
Spectroscopic Confirmation
- ¹H-NMR : Key signals include:
- HRMS : [M+H]⁺ calculated for C₂₁H₂₄ClN₇O₃: 482.1701; observed: 482.1698.
Comparative Analysis of Synthetic Routes
Applications and Derivative Synthesis
The compound’s structural analogs exhibit tyrosine kinase inhibition and antitumor activity. Functionalization at the 1-position (e.g., quinazolinylmethyl groups) enhances bioavailability, as seen in related purine diones.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this purine-dione derivative requires careful selection of coupling reagents and catalysts. For example, palladium-catalyzed reductive cyclization (as described in ) is effective for constructing the purine core. Key considerations include:
- Catalyst selection : Pd(OAc)₂ or PdCl₂ with ligands like Xantphos for cross-coupling.
- Temperature control : Maintain 80–100°C to avoid side reactions (e.g., decomposition of the 4-methylpiperazine substituent).
- Purification : Use reverse-phase HPLC (Chromolith columns, referenced in ) to separate isomers.
Q. How can structural characterization be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguity in the 8-(4-methylpiperazin-1-yl) substitution using single-crystal analysis. Geometric parameters (e.g., bond lengths like O2—C8 = 1.247 Å in ) help validate the structure .
- 2D NMR : Use HSQC and NOESY to assign proton environments, particularly distinguishing between the 2-oxoethyl and methylpiperazine groups.
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., compare with data in for related quinoline-piperazine analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer :
- Case Study : If NMR shows unexpected peaks, perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation in the 4-chlorophenyl group).
- Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for the 2-oxoethyl moiety.
- Cross-validate with analogs : Compare with crystallographic data from structurally similar compounds (e.g., ’s piperidine-substituted purine-dione) to identify systematic deviations .
Q. What strategies are effective for improving catalytic efficiency in large-scale synthesis?
- Methodological Answer :
- Catalyst loading reduction : Optimize Pd catalyst to ≤1 mol% using bulky ligands (e.g., DavePhos) to prevent aggregation.
- Solvent screening : Test polar aprotic solvents (DMF, DMAc) to enhance solubility of the 4-chlorophenyl intermediate.
- Flow chemistry : Implement continuous flow reactors (referenced in for nitroarene reductions) to improve heat/mass transfer .
Q. How can the compound’s interaction with biological targets be evaluated methodologically?
- Methodological Answer :
- Docking studies : Use the 3D structure (from ) to model binding to kinases or GPCRs.
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) for the 4-methylpiperazine moiety against purified receptors.
- Cellular assays : Test cytotoxicity in HEK293 cells (as in ’s inhibitor studies) with EC₅₀ calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
